1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-imidazolyl)ethanone
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Overview
Description
1-(3,4-dihydroxyphenyl)-2-(2-methyl-1-imidazolyl)ethanone is an aromatic ketone.
Scientific Research Applications
Antibacterial and Antifungal Agents
- Derivatives of 2,4,5-trisubstituted-1H-imidazoles, related to the compound , have been synthesized and shown to possess antibacterial and antifungal properties (Sawant, Patil, & Baravkar, 2011).
Synthesis Optimization
- Research on optimizing the synthesis of related compounds, such as (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, has been conducted to improve yield and efficiency (Zhou Jin-xia, 2010).
Molecular Docking and ADMET Studies
- Ethanone derivatives, similar to the compound of interest, have been studied for their anti-microbial properties using molecular docking techniques. These studies also include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Inhibitor Synthesis and Analysis
- Derivatives of the compound have been synthesized and evaluated as inhibitors, particularly for enzymes like dopamine beta-hydroxylase (Senderoff, Shilcrat, Levinson, & Heys, 1989).
Antifungal Constituents
- Certain derivatives have shown antifungal activity, which is crucial for the development of new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).
Polymorphism and Conformational Isomerism
- Studies have been conducted on polymorphs and conformational isomerism in derivatives, providing insights into the structural properties of these compounds (Jones & Mangalagiu, 2009).
Mycobacterium Tuberculosis Inhibition
- Certain derivatives have shown inhibitory effects on Mycobacterium tuberculosis, which is significant for tuberculosis treatment research (Deng, Xiong, Zhou, Guan, & Luo, 2013).
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-methylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-4-5-14(8)7-12(17)9-2-3-10(15)11(16)6-9/h2-6,15-16H,7H2,1H3 |
InChI Key |
KSGAXVJQIURHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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